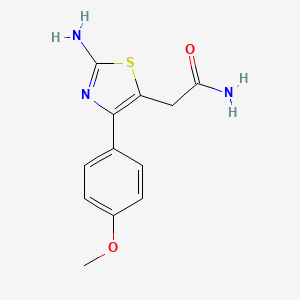

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide

Descripción

Propiedades

IUPAC Name |

2-[2-amino-4-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2S/c1-17-8-4-2-7(3-5-8)11-9(6-10(13)16)18-12(14)15-11/h2-5H,6H2,1H3,(H2,13,16)(H2,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSYEWBGQUAHSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(SC(=N2)N)CC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide typically involves the reaction of 2-amino-4-(4-methoxyphenyl)thiazole with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Another method involves the use of 2-amino-4-(4-methoxyphenyl)thiazole and chloroacetyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as chromatography and crystallization to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced forms of the thiazole ring.

Substitution: Substituted thiazole derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

The thiazole scaffold, particularly derivatives like 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide, has shown significant promise in cancer research. Studies have demonstrated that compounds containing this scaffold exhibit potent and selective inhibitory activity against various human cancer cell lines, including:

- Breast Cancer

- Leukemia

- Lung Cancer

- Colon Cancer

- Central Nervous System (CNS) Tumors

- Melanoma

- Ovarian Cancer

- Renal Cancer

- Prostate Cancer .

Research indicates that these compounds can act through multiple mechanisms, including inhibition of key enzymes involved in cancer cell proliferation and survival, such as:

Antimicrobial Properties

The antimicrobial potential of this compound has been explored extensively. The compound has demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including:

This antimicrobial action is attributed to the ability of the thiazole moiety to disrupt bacterial cell membranes or inhibit essential bacterial enzymes.

Antiviral Properties

Thiazole derivatives have also been reported to possess antiviral activity. The specific interactions of this compound with viral targets are still under investigation, but preliminary studies suggest it may inhibit viral replication through various pathways .

Central Nervous System (CNS) Effects

Some derivatives of the 2-amino-thiazole class have shown potential for CNS-related applications, including anticonvulsant and sedative-hypnotic effects. These properties make them candidates for further research in treating neurological disorders .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The structure–activity relationship studies have highlighted the importance of substituents on the thiazole ring in enhancing biological activity. For instance, modifications at the para position of the phenyl ring have been shown to significantly increase binding affinity and selectivity for various biological targets .

Data Summary Table

| Application Area | Biological Activity | Key Findings |

|---|---|---|

| Anticancer | Inhibition of cancer cell proliferation | Potent against multiple cancer types |

| Antimicrobial | Bactericidal activity | Effective against Staphylococcus aureus and E. coli |

| Antiviral | Viral replication inhibition | Potential interactions with viral targets |

| CNS Effects | Anticonvulsant and sedative properties | Promising candidates for neurological disorders |

Mecanismo De Acción

The mechanism of action of 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of bacterial enzymes, resulting in antimicrobial effects. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory properties .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(4-chlorophenyl)thiazole

- 2-Amino-4-(4-bromophenyl)thiazole

- 2-Amino-4-(4-fluorophenyl)thiazole

Uniqueness

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility and interaction with biological targets compared to other similar compounds .

Actividad Biológica

2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features a thiazole ring substituted with a para-methoxyphenyl group and an acetamide functional group, which contribute to its pharmacological potential. This article presents a detailed overview of the biological activity of this compound, supported by data tables, case studies, and research findings.

The molecular formula of this compound is C11H12N2O2S, with a molecular weight of approximately 206.26 g/mol. The thiazole ring is known for its planar structure and aromaticity, which are crucial for its interaction with biological targets .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, potentially influencing enzyme activity and receptor binding. The presence of the methoxy group enhances solubility and may improve interactions with biological targets compared to other thiazole derivatives .

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been noted for its potential to inhibit the growth of various cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the methoxy substitution on the phenyl ring plays a critical role in enhancing cytotoxic activity against cancer cells .

Table 1: Anticancer Activity Data

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Reference |

|---|---|---|---|

| This compound | A431 | < 10 | |

| Thiazole Derivative A | U251 | 23.30 ± 0.35 | |

| Thiazole Derivative B | WM793 | < 30 |

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties. Studies have shown that it exhibits significant antibacterial activity against various pathogens, outperforming standard antibiotics in specific assays .

Table 2: Antimicrobial Activity Data

| Pathogen Tested | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 |

CNS Activity

Thiazole derivatives, including this compound, have been evaluated for their central nervous system (CNS) effects. They have shown potential as anticonvulsants and sedative-hypnotics in various preclinical models . The specific mechanisms involve modulation of neurotransmitter systems, although further studies are needed to elucidate these pathways.

Case Studies

- Anticancer Study : A study involving the treatment of A431 cancer cells with this compound showed a significant reduction in cell viability at concentrations below 10 µg/mL, indicating potent anticancer properties.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited lower MIC values against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-Amino-4-(4-methoxyphenyl)thiazol-5-yl)acetamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or α-bromoacetamides under reflux conditions. Solvent choice (e.g., ethanol, DMF) and catalysts (e.g., triethylamine) significantly impact yield. For example, thiazole ring formation is sensitive to temperature (70–90°C) and reaction time (6–12 hrs), with polar aprotic solvents favoring higher yields . Characterization via -NMR and IR spectroscopy confirms the thiazole core and acetamide sidechain .

Q. How can researchers confirm the structural integrity of this compound and its intermediates?

- Methodological Answer : Structural validation requires multi-technique analysis:

- Chromatography : HPLC or TLC to assess purity (>95% preferred for biological assays) .

- Spectroscopy : - and -NMR to verify substituent positions (e.g., methoxyphenyl at C4, acetamide at C5). IR confirms amide C=O (~1650 cm) and thiazole C=N (~1550 cm) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., calculated vs. observed m/z) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity?

- Methodological Answer : Prioritize assays aligned with thiazole derivatives’ known activities:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC calculations .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases, leveraging the acetamide’s hydrogen-bonding potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Synthesize analogs with halogen (F, Cl) or alkyl groups at the 4-methoxyphenyl position to modulate lipophilicity and target binding .

- Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., acetamide’s NH with kinase ATP-binding pockets) .

- Data-driven optimization : Compare IC values of analogs against parent compound to identify substituents enhancing potency .

Q. How should researchers address contradictions in spectral data or bioassay results?

- Methodological Answer :

- Spectral discrepancies : Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in aromatic regions .

- Bioassay variability : Standardize protocols (e.g., cell passage number, serum concentration) and validate with positive controls (e.g., doxorubicin for cytotoxicity). Replicate experiments across independent labs .

- Computational validation : Perform DFT calculations to predict NMR chemical shifts or MD simulations to assess binding stability .

Q. What strategies are effective for scaling up synthesis without compromising purity?

- Methodological Answer :

- Process optimization : Transition from batch to flow chemistry for thiazole ring formation, ensuring consistent temperature control .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) for intermediates. Final compounds may require recrystallization (e.g., ethanol/water) .

- Quality control : Implement in-line FTIR or PAT (Process Analytical Technology) to monitor reaction progress and impurities .

Q. How can in vitro-to-in vivo translation challenges be mitigated for this compound?

- Methodological Answer :

- ADME profiling : Assess metabolic stability (e.g., liver microsome assays) and plasma protein binding to predict bioavailability .

- Formulation : Use nanoencapsulation (liposomes or PLGA nanoparticles) to enhance solubility and reduce clearance .

- Animal models : Select disease-specific models (e.g., xenografts for oncology) and validate dosing regimens via pharmacokinetic studies (C, AUC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.